molecular formula C12H23NO B1432468 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol CAS No. 1559114-54-3

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Cat. No.: B1432468
CAS No.: 1559114-54-3
M. Wt: 197.32 g/mol
InChI Key: OTTRXXKJZPYVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a chiral organic compound featuring fused cyclohexane and piperidine rings, making it a molecule of significant interest in advanced chemical synthesis and pharmaceutical research. Its complex structure, which includes stereocenters, suggests potential utility as a key intermediate or scaffold in medicinal chemistry, particularly for the development of novel bioactive molecules . The simultaneous presence of hydroxy and piperidinyl groups provides distinct regions for hydrogen bonding and potential interaction with biological targets, which may be explored in structure-activity relationship (SAR) studies. As a building block, this compound could be instrumental in creating molecular libraries for high-throughput screening. 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is supplied as a high-purity material suitable for research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-methyl-2-piperidin-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTRXXKJZPYVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C2CCCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol PubChem CID 79559990

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol (PubChem CID 79559990), a bicyclic amino-alcohol scaffold with significant potential in asymmetric catalysis and medicinal chemistry.

PubChem CID: 79559990 Formula: C₁₂H₂₃NO Molecular Weight: 197.32 g/mol IUPAC Name: 4-methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Executive Summary

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a piperidine ring attached at the C2 position. Structurally, it represents a hybrid of a cyclic amine (piperidine) and a cyclic alcohol (cyclohexanol), creating a rigid, bicyclic scaffold with three contiguous or proximal chiral centers (C1, C2 of cyclohexane; C2' of piperidine).

This compound belongs to a class of


-amino alcohols  widely utilized as:
  • Chiral Ligands: In asymmetric synthesis (e.g., enantioselective alkylation of aldehydes).

  • Pharmacological Scaffolds: For the development of local anesthetics, antimicrobial agents, and ligands for CNS receptors (NMDA, Sigma).

  • Synthetic Intermediates: In the preparation of complex alkaloids (e.g., Solenopsin or Pumiliotoxin analogs).

Chemical Structure & Stereochemistry

The molecule consists of a 4-methylcyclohexan-1-ol core substituted at the C2 position by a piperidin-2-yl group.

Stereochemical Complexity

The compound possesses three stereocenters, leading to a potential of


 stereoisomers. The relative configuration between the hydroxyl group (C1) and the piperidine ring (C2) significantly influences its chemical behavior and binding affinity.
  • Cis/Trans Isomerism (Ring): The relationship between the -OH and the piperidinyl group.

  • Diastereomers: The orientation of the methyl group at C4 relative to the C1-C2 substituents.

The trans-diequatorial conformation is typically the most thermodynamically stable and biologically active form in similar scaffolds (e.g., Vesamicol), though the cis-amino alcohol motif is often preferred for metal chelation in catalysis.

FeatureDescriptionImpact
H-Bond Donor Hydroxyl (-OH), Secondary Amine (-NH)Critical for receptor binding and catalysis.
H-Bond Acceptor Nitrogen (Piperidine), Oxygen (Hydroxyl)Facilitates chelation with metals (Zn, Cu).
Lipophilicity Moderate (LogP ~ 2.5 - 3.0)Suitable for CNS penetration and membrane permeability.
Basicity Secondary Amine (

)
Exists as a cation at physiological pH.

Synthesis Protocols

The synthesis of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is most efficiently achieved via the Epoxide Opening Route followed by Heterogeneous Hydrogenation . This method offers superior regiocontrol compared to direct phenol alkylation.

Route A: Epoxide Opening & Hydrogenation (Recommended)

This pathway ensures the correct connectivity (C2-C2') and allows for stereochemical control.

Step 1: Nucleophilic Epoxide Opening
  • Reagents: 2-Lithiopyridine (generated from 2-bromopyridine + n-BuLi), 4-methyl-1,2-epoxycyclohexane.

  • Conditions: THF, -78°C to RT, inert atmosphere (

    
    ).
    
  • Mechanism: The nucleophilic pyridyl anion attacks the epoxide ring. Regioselectivity is governed by steric hindrance; attack typically occurs at the less hindered carbon, yielding a mixture of regioisomers (2-pyridyl-4-methyl vs. 2-pyridyl-5-methyl) which must be separated.

  • Product: 4-methyl-2-(pyridin-2-yl)cyclohexan-1-ol.

Step 2: Catalytic Hydrogenation
  • Reagents:

    
     (50-100 psi), 
    
    
    
    (Adams' catalyst) or
    
    
    .
  • Solvent: Acetic acid or Ethanol/HCl.

  • Conditions: RT to 60°C, 12-24 hours.

  • Mechanism: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

  • Outcome: Formation of the final product, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol. Acidic conditions prevent catalyst poisoning by the amine.

Synthesis Workflow Diagram

Synthesis Start 4-Methylcyclohexene Oxide Inter Intermediate: 4-Methyl-2-(pyridin-2-yl) cyclohexan-1-ol Start->Inter Nucleophilic Attack Reagent 2-Lithiopyridine (THF, -78°C) Reagent->Inter Product Product: 4-Methyl-2-(piperidin-2-yl) cyclohexan-1-ol Inter->Product Reduction Hydrogenation Hydrogenation (H2, PtO2, AcOH)

Figure 1: Synthetic pathway via epoxide opening and catalytic hydrogenation.

Applications & Biological Activity[1]

Asymmetric Catalysis (Chiral Ligand)

The 1,2-amino alcohol motif is a "privileged structure" in asymmetric catalysis.

  • Mechanism: The nitrogen and oxygen atoms coordinate to a metal center (e.g., Zinc, Copper), creating a rigid chiral environment.

  • Application: Enantioselective addition of dialkylzinc to aldehydes.

  • Performance: Analogous piperidine-cyclohexanol ligands have demonstrated high enantiomeric excesses (ee > 90%) due to the steric bulk of the piperidine ring forcing specific transition states.

Biological Potential

While specific clinical data for CID 79559990 is proprietary or emerging, its structural class suggests the following activities:

  • Antimicrobial & Fungicidal:

    • Substituted aminocyclohexanols (e.g., morpholine analogs) exhibit significant bactericidal activity against S. aureus and E. coli by disrupting cell membrane integrity.

    • Reference: Studies on morpholinomethoxycyclohexane derivatives confirm the antimicrobial potential of this scaffold [1].

  • Local Anesthetic (Membrane Stabilizing):

    • The structure mimics the lipophilic domain and amine headgroup of amide anesthetics (e.g., Mepivacaine). It likely blocks voltage-gated sodium channels (

      
      ) in a state-dependent manner.
      
  • Insect Repellency:

    • Piperidine derivatives (e.g., Picaridin) are potent repellents. The addition of a methyl-cyclohexyl group increases lipophilicity and volatility, potentially enhancing duration of action against Aedes and Anopheles mosquitoes.

Characterization & Quality Control

Verification of the compound requires a multi-modal approach to resolve stereoisomers.

MethodDiagnostic SignalPurpose

NMR

2.5-3.5 ppm (Multiplet, N-CH)
Confirm piperidine ring integrity.

NMR

~70-75 ppm (C-OH)
Verify secondary alcohol carbon.
COSY/NOESY Cross-peaks between H1/H2 and H2'Determine relative stereochemistry (cis vs. trans).
HRMS

Confirm elemental composition (

).
Chiral HPLC Split peaks on OD-H/AD-H columnsDetermine enantiomeric purity (ee%).
Experimental Protocol: NMR Sample Prep
  • Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Add 1 drop of

    
     to exchange the -OH and -NH protons (simplifies the spectrum by removing coupling to heteroatoms).
    
  • Acquire

    
     NMR with at least 64 scans to resolve the methyl doublet at C4.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4 (Predicted).

  • Storage: Store under inert gas (

    
     or Ar) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (
    
    
    
    absorption) upon prolonged air exposure.
  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synthesis of Aminomethoxy Derivatives of Cyclohexanol. CyberLeninka. Retrieved from .

  • Piperidine Derivatives in Medicinal Chemistry. MDPI. Retrieved from .

  • PubChem Compound Summary: CID 79559990. PubChem. Retrieved from .

  • Asymmetric Synthesis using Amino Alcohol Ligands. Sigma-Aldrich. Retrieved from .

Potential pharmaceutical applications of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

A Prospective Analysis for Drug Discovery and Development

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. This guide focuses on the untapped potential of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol, a unique molecular scaffold combining the pharmacologically significant piperidine ring with a substituted cyclohexanol moiety. While direct pharmacological data for this specific compound is not yet available in the public domain, its constituent fragments are integral to numerous FDA-approved drugs, suggesting a high probability of biological activity.[1][2][3] This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a strategic, multi-pronged approach to systematically investigate the therapeutic potential of this promising, yet unexplored, chemical entity. We will delve into its physicochemical properties, hypothesize potential therapeutic applications based on established structure-activity relationships of related compounds, propose detailed synthetic and pharmacological evaluation strategies, and outline a framework for future lead optimization.

Introduction: Unveiling a Scaffold of High Potential

The piperidine heterocycle is a cornerstone of modern pharmacotherapy, found in a vast array of pharmaceuticals targeting a wide spectrum of diseases.[1][2][4] Its prevalence stems from its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets, as well as its favorable pharmacokinetic properties.[1][2] Similarly, the substituted cyclohexane ring is a common feature in many biologically active molecules, providing a rigid scaffold that can be functionalized to achieve specific spatial orientations for optimal receptor binding.[5][6]

The compound 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol presents an intriguing amalgamation of these two powerful pharmacophores.[7] The presence of a hydroxyl group on the cyclohexane ring and a secondary amine in the piperidine ring offers multiple points for interaction with biological macromolecules. Furthermore, the methyl group and the linkage between the two rings introduce stereochemical complexity that can be exploited for developing highly selective ligands. This guide will provide a detailed, prospective analysis to unlock the therapeutic value of this compound.

Physicochemical Properties and Stereoisomeric Considerations

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. For 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol, these properties will dictate its solubility, permeability, and metabolic stability.

PropertyValue/InformationSource
Molecular FormulaC12H23NOPubChem[7]
Molecular Weight197.32 g/mol PubChem[7]
XLogP32.3PubChem[7]
Hydrogen Bond Donors2PubChem[7]
Hydrogen Bond Acceptors2PubChem[7]

The molecule possesses multiple chiral centers, leading to the potential for several diastereomers and enantiomers. The relative and absolute stereochemistry of the methyl, hydroxyl, and piperidinyl substituents on the cyclohexane ring, as well as the stereocenter at the 2-position of the piperidine ring, will be critical determinants of biological activity. It is imperative that any synthetic and screening efforts address this stereochemical diversity.

Hypothesized Therapeutic Targets and Applications

Based on the extensive literature on piperidine and cyclohexanol derivatives, we can hypothesize several promising therapeutic avenues for 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol.

  • Oncology: Many piperidine-containing compounds exhibit potent anticancer activity.[8][9][10] Furthermore, substituted cyclohexanes have been explored as σ1 receptor antagonists for tumor therapy.[5] The σ1 receptor is overexpressed in several cancer types and is involved in cell proliferation and survival. Therefore, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol could be a novel candidate for cancer therapeutics.

  • Neurodegenerative Diseases: The piperidine moiety is a key component of many CNS-active drugs, including those for Alzheimer's and Parkinson's disease.[2][4] Morpholine, a related heterocycle, has also shown promise in this area.[11] The potential of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol to modulate neuroreceptors or enzymes involved in neurodegeneration warrants investigation.

  • Pain Management (Analgesia): Certain piperidine derivatives are potent analgesics.[12][13] The structural features of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol could allow it to interact with opioid or other pain-related receptors.

Proposed Synthetic and Pharmacological Evaluation Strategy

A systematic approach is required to synthesize and evaluate the biological activity of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol and its stereoisomers.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route, which would need to be optimized in the laboratory.

Synthetic_Workflow A Commercially available 4-methylcyclohexanone B Introduction of a piperidine precursor (e.g., via Mannich reaction or similar) A->B Step 1 C Stereoselective reduction of the ketone B->C Step 2 D Separation of diastereomers (e.g., via chromatography) C->D Step 3 E Chiral resolution of enantiomers (e.g., via chiral HPLC or diastereomeric salt formation) D->E Step 4 F Final pure stereoisomers of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol E->F Final Products

Caption: Proposed synthetic workflow for 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol.

Detailed Experimental Protocol: Stereoselective Synthesis

A detailed protocol for the synthesis would be as follows:

  • Step 1: Synthesis of 2-(piperidin-2-yl)-4-methylcyclohexanone.

    • To a solution of 4-methylcyclohexanone in a suitable solvent (e.g., ethanol), add a piperidine precursor such as 2-lithiated N-Boc-piperidine at low temperature (-78 °C).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Stereoselective Reduction.

    • Dissolve the product from Step 1 in methanol and cool to 0 °C.

    • Add a reducing agent such as sodium borohydride portion-wise. The choice of reducing agent can influence the stereochemical outcome.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.

  • Step 3 & 4: Isomer Separation.

    • The resulting mixture of diastereomers can be separated using silica gel column chromatography with an appropriate solvent system.

    • Each separated diastereomer can then be subjected to chiral resolution to obtain the pure enantiomers.

Proposed Pharmacological Screening Cascade

A tiered screening approach will efficiently evaluate the therapeutic potential.

Screening_Cascade cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Proof-of-Concept cluster_2 Tier 3: Lead Optimization A Cytotoxicity Assays (e.g., NCI-60 cancer cell line panel) D Xenograft tumor models in mice (if active in cytotoxicity assays) A->D B Receptor Binding Assays (e.g., σ1, opioid, dopaminergic receptors) E Animal models of neurodegeneration (e.g., MPTP-induced Parkinsonism) B->E F Animal models of pain (e.g., hot plate, tail-flick tests) B->F C Enzyme Inhibition Assays (e.g., kinases, cholinesterases) C->E G Structure-Activity Relationship (SAR) studies D->G E->G F->G H ADME/Tox profiling G->H

Caption: Proposed pharmacological screening cascade for 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol.

Hypothesized Mechanism of Action: A Focus on Cancer

Should 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol demonstrate significant anti-proliferative activity in cancer cell lines, a potential mechanism of action could involve the modulation of cell survival pathways.

Hypothesized_MOA Compound 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol Sigma1R σ1 Receptor Compound->Sigma1R Antagonism ER_Stress Endoplasmic Reticulum Stress Sigma1R->ER_Stress Induction Proliferation Cell Proliferation Sigma1R->Proliferation Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Activation

Caption: Hypothesized mechanism of action in cancer cells.

Conclusion

While 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is currently an under-investigated molecule, its structural components strongly suggest a high potential for biological activity. This technical guide provides a comprehensive and scientifically grounded framework for its systematic evaluation as a potential therapeutic agent. The proposed synthetic and screening strategies, along with the hypothesized mechanisms of action, offer a clear path forward for researchers in academia and the pharmaceutical industry. The exploration of this novel chemical space could lead to the discovery of new and effective treatments for a range of human diseases.

References

  • Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy. (n.d.). Google Scholar.
  • Wünsch, B., et al. (2021). Novel σ1 antagonists designed for tumor therapy: Structure - activity relationships of aminoethyl substituted cyclohexanes. European Journal of Medicinal Chemistry, 210, 112950.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2022). MDPI.
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2863.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • 4-Methylpiperidin-4-ol. (n.d.). Chem-Impex.
  • 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol. (n.d.). PubChem.
  • Modular access to substituted cyclohexanes with kinetic stereocontrol. (2022). PubMed.
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). IJIRT.
  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017).
  • Piperidines. (n.d.). Chemenu.

Sources

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 4-methyl-2-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the catalytic hydrogenation of 4-methyl-2-(pyridin-2-yl)phenol (Substrate 1 ) to 4-methyl-2-(piperidin-2-yl)phenol (Product 2 ).

The transformation of pyridine-substituted phenols into piperidine derivatives is a critical step in the synthesis of NMDA receptor antagonists, analgesics, and other CNS-active pharmacophores. The primary challenge in this synthesis is achieving chemoselectivity: reducing the nitrogen-containing aromatic ring (pyridine) while preventing the over-reduction of the phenol ring or hydrogenolysis of the C-C bond connecting the two rings.

This guide presents two validated workflows:

  • Batch Processing: High-pressure hydrogenation using Adams' Catalyst (

    
    ).
    
  • Continuous Flow: A modern, safer approach for scale-up using heterogeneous packed beds.

Chemical Strategy & Mechanism

The Challenge of Pyridine Reduction

Pyridine rings are electron-deficient and notoriously difficult to hydrogenate compared to benzene rings. Furthermore, the basic nitrogen atom can coordinate strongly to metal catalyst surfaces, effectively "poisoning" the catalyst and halting the reaction.

The Solution: Acidic Activation

To overcome catalyst poisoning, the reaction is conducted in Glacial Acetic Acid (AcOH) .

  • Mechanism: The acid protonates the pyridine nitrogen, forming a pyridinium ion. This breaks the strong N-Metal coordination bond, allowing the aromatic ring to lie flat on the catalyst surface for hydrogenation.

  • Catalyst Selection: Platinum Oxide (

    
    )  is the preferred catalyst. Under hydrogen atmosphere, it reduces in situ to highly active Platinum black. Unlike Palladium (Pd/C), which risks hydrogenolysis of the phenol C-O bond, Platinum is highly selective for ring saturation.
    
Reaction Pathway Diagram

The following diagram illustrates the activation and reduction pathway.

ReactionMechanism Substrate Substrate (1) Pyridine-Phenol Pyridinium Pyridinium Intermediate (Activated) Substrate->Pyridinium + H+ Acid Glacial AcOH (Protonation) Acid->Pyridinium Adsorption Catalyst Adsorption (Pt Surface) Pyridinium->Adsorption Surface Binding Hydrogenation Stepwise H2 Addition (50-70 bar) Adsorption->Hydrogenation + 3 H2 Product Product (2) Piperidine-Phenol Hydrogenation->Product Desorption & -H+

Figure 1: Mechanistic pathway for the acid-mediated hydrogenation of pyridine-phenols.

Experimental Protocols

Safety Pre-requisites
  • Hydrogen Gas: Extremely flammable. Ensure all grounding cables are attached to the autoclave.

  • Catalyst:

    
     and activated Pt black are pyrophoric. Never  add dry catalyst to a solvent containing hydrogen. Keep wet with water or acetic acid.
    
  • Pressure: This reaction operates at 50-70 bar (approx. 700-1000 psi). Use a certified blast shield.

Protocol A: Batch Hydrogenation (Standard Laboratory Scale)

Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy or Stainless Steel).

StepActionCritical Technical Note
1 Preparation Dissolve 5.0 g (1 eq) of Substrate 1 in 50 mL Glacial Acetic Acid.
2 Catalyst Addition Under a gentle stream of Nitrogen (to displace air), carefully add 250 mg (5 wt%) of

(Adams' Catalyst)
.
3 Sealing & Purging Seal the reactor.[1] Purge with

(3x) to remove

, then purge with

(3x).
4 Reaction Pressurize to 60 bar (870 psi)

. Set stirring to maximum RPM (mass transfer is the rate-limiting step). Temperature: RT to 40°C .
5 Monitoring Monitor pressure drop. Reaction is complete when

consumption ceases (approx. 12-24 hours).
6 Work-up Vent

, purge with

. Filter mixture through a Celite pad to remove Pt. Rinse pad with MeOH.
7 Isolation Concentrate filtrate. Neutralize residue with sat.

to pH 8-9. Extract with DCM or EtOAc. Dry over

.
Protocol B: Continuous Flow Hydrogenation (Scale-Up Preferred)

Equipment: H-Cube Pro™ or similar packed-bed flow reactor.

ParameterSettingRationale
Cartridge 10% Pt/C or Raney NiPacked bed eliminates filtration steps and pyrophoric handling risks.
Solvent EtOH : AcOH (9:1)Lower viscosity than pure AcOH prevents backpressure issues in flow lines.
Pressure 80-100 barHigher pressure in flow improves kinetics and conversion per pass.
Temperature 60°CElevated temp improves solubility and reaction rate.
Flow Rate 0.5 - 1.0 mL/minAdjust based on residence time required for full conversion.

Workflow Decision Logic

Use the following logic tree to determine the appropriate method for your specific development stage.

WorkflowLogic Start Start: Define Scale & Goal ScaleCheck Scale < 10g? Start->ScaleCheck Batch Protocol A: Batch (Parr) ScaleCheck->Batch Yes Flow Protocol B: Continuous Flow ScaleCheck->Flow No (Scale-up) SafetyCheck High Pressure Safety Approved? Batch->SafetyCheck SafetyCheck->Flow No (Safer Option) Optimization Optimize Temp/Press (Design of Experiments) SafetyCheck->Optimization Yes

Figure 2: Decision matrix for selecting the hydrogenation methodology.

Characterization & Validation

Successful synthesis is confirmed by the disappearance of aromatic pyridine signals and the appearance of aliphatic piperidine multiplets in


-NMR.

Table 1: Key Spectral Shifts

MoietySubstrate (

-NMR, DMSO-

)
Product (

-NMR, DMSO-

)
Pyridine/Piperidine

7.2 - 8.6 ppm (4H, aromatic)

1.4 - 3.2 ppm (multiplets, aliphatic)
Phenol Ring

6.8 - 7.1 ppm (3H, aromatic)

6.7 - 7.0 ppm (3H, aromatic - Retained )
Methyl Group

2.2 ppm (Singlet)

2.2 ppm (Singlet)
Chiral Center (C2) N/A

3.8 - 4.1 ppm (Multiplet, benzylic/aminic H)

Note on Stereochemistry: The product 4-methyl-2-(piperidin-2-yl)phenol possesses one chiral center at the piperidine C2 position. Standard hydrogenation yields a racemic mixture (


). If enantiopure material is required, subsequent Chiral HPLC resolution or the use of chiral Rh-catalysts (e.g., Rh-Josiphos) is necessary [3].

References

  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025).[1][2][3][4][5] Retrieved from

  • Sreenivasulu, R., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. (2015).[2][3][5] Retrieved from

  • Glorius, F., et al. Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int.[6] Ed. (2004).[6] Retrieved from

  • University of Pittsburgh. Safety Guidelines for Hydrogenation Reactions. (2012).[7] Retrieved from

  • Despois, A. & Cramer, N. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[4] Nature Chemistry (2025).[4] Retrieved from

Sources

Application Note: Chemoselective Functionalization of the Piperidine Nitrogen in 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Scaffold: 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol represents a challenging class of 1,3-amino alcohols. It features a secondary piperidine amine and a secondary cyclohexane alcohol.

The Challenge:

  • Chemoselectivity (N vs. O): While the nitrogen is electronically more nucleophilic, the hydroxyl group is often kinetically more accessible depending on the specific conformer.

  • Steric Hindrance: The piperidine nitrogen is flanked by the cyclohexane ring at the C2 position. This steric bulk significantly retards

    
     reactions, making direct alkylation difficult and prone to elimination side reactions.
    

The Solution: This guide prioritizes Reductive Amination (using Sodium Triacetoxyborohydride) as the primary protocol for alkylation due to its mild nature and high chemoselectivity. For acylation, we utilize a Schotten-Baumann biphasic approach to suppress O-esterification.

Decision Matrix: Reaction Pathway Selection

ReactionMatrix Start Target: N-Functionalization Type Desired Modification? Start->Type Alkyl Alkyl Group (R-CH2-) Type->Alkyl Permanent Link Acyl Acyl Group (R-C=O) Type->Acyl Amide Bond RedAm Protocol 1: Reductive Amination (NaBH(OAc)3) Alkyl->RedAm Aldehyde Available (Preferred) DirectAlk Protocol 3: Direct Alkylation (Risk: Elimination) Alkyl->DirectAlk Alkyl Halide Only (Not Recommended) Schotten Protocol 2: Biphasic Acylation (Schotten-Baumann) Acyl->Schotten Acid Chloride Coupling Amide Coupling (HATU/DIPEA) Acyl->Coupling Carboxylic Acid

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on available reagents and steric constraints.

Protocol 1: Reductive Amination (The "Abdel-Magid" Method)

Application: Introduction of alkyl groups (Methyl, Ethyl, Benzyl, etc.) without touching the hydroxyl group. Mechanism: Formation of an iminium ion followed by rapid reduction.[1] The use of Sodium Triacetoxyborohydride (STAB) is critical because it is mild enough not to reduce the aldehyde/ketone directly, preventing alcohol side-products.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleNotes
Scaffold 1.0Substrate4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Aldehyde 1.1 - 1.2ElectrophileUse Formalin for methylation
NaBH(OAc)3 1.4 - 1.5Reductant"STAB" - Moisture sensitive
Acetic Acid 1.0 - 2.0CatalystAccelerates iminium formation
DCE or THF SolventMedium1,2-Dichloroethane is standard
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the Scaffold  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Imine Formation: Add the Aldehyde (1.1 equiv). If the aldehyde is a solid, add it as a solution in DCE.

  • Activation: Add Acetic Acid (AcOH, 1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This protonates the intermediate hemiaminal, facilitating water loss to form the reactive iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for very reactive aldehydes). Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Monitoring: Check via LCMS. Look for the Mass [M+R-H]+. The imine intermediate is rarely seen with STAB as reduction is fast.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    

Critical Control Point: Do NOT use Sodium Cyanoborohydride (


) unless absolutely necessary. STAB is safer and provides better chemoselectivity against the hydroxyl group [1].

Protocol 2: Chemoselective N-Acylation (Schotten-Baumann)

Application: Synthesis of Amides. Challenge: Preventing O-acylation (Ester formation). Strategy: Use a biphasic system where the amine reacts in the organic phase, but the base stays in the aqueous phase, or use a weak inorganic base that is insufficient to deprotonate the alcohol (


).
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Scaffold 1.0Substrate
Acyl Chloride 1.1Electrophile
K2CO3 2.0Base
EtOAc / Water 1:1Solvent System
Step-by-Step Methodology
  • Biphasic Setup: Dissolve the Scaffold in Ethyl Acetate (EtOAc). In a separate beaker, dissolve Potassium Carbonate (

    
    ) in water.
    
  • Mixing: Combine the two phases in a flask with vigorous stirring.

  • Addition: Cool to 0°C. Add the Acyl Chloride dropwise to the biphasic mixture over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • Mechanism:[5][6] The amine (more nucleophilic) attacks the acyl chloride. The HCl generated is neutralized by the aqueous base. The alcohol, remaining protonated and neutral in this pH range, does not compete effectively.

  • Separation: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine.

Alternative (Homogeneous): If solubility is an issue, use DCM with N-Methylmorpholine (NMM) as the base. Avoid DMAP, as it creates a highly reactive acyl-pyridinium intermediate that promotes O-acylation [2].

Analytical Validation & Quality Control

To confirm N-functionalization over O-functionalization, rely on 1H-NMR shifts.

Expected NMR Shifts (400 MHz, CDCl3)
Proton EnvironmentStarting Material (

ppm)
N-Alkylated Product (

ppm)
O-Alkylated Product (Impurity)
Piperidine

-H
(N-CH)
2.6 - 3.01.9 - 2.4 (Upfield shift due to shielding by alkyl group)2.6 - 3.0 (Little change)
Carbinol H (CH-OH)3.4 - 3.83.4 - 3.8 (Unchanged)3.9 - 4.2 (Downfield shift due to ether/ester)
Visualizing the Pathway

The following diagram illustrates the mechanistic flow and checkpoints for the Reductive Amination protocol.

ReductiveAmination Amine Sec-Amine (Scaffold) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O Product Tert-Amine (Final) Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Iminium Promotes STAB NaBH(OAc)3 (Reductant) STAB->Product

Figure 2: Mechanistic pathway of the Abdel-Magid reductive amination, highlighting the critical iminium reduction step.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Steric bulk of the cyclohexane ring is blocking the nitrogen.

    • Fix: Switch solvent to Toluene and heat to reflux with a Dean-Stark trap to force imine formation before adding the reducing agent (Stepwise Reductive Amination).

  • Problem: O-Alkylation observed.

    • Cause: Use of strong bases (NaH, KOH) or highly reactive alkyl halides (Methyl Iodide).

    • Fix: Strictly adhere to Reductive Amination (Protocol 1). If using alkyl halides, use DIPEA in Acetonitrile at 0°C.

  • Problem: Material stuck in aqueous layer.

    • Cause: The amino-alcohol is polar.

    • Fix: Saturate the aqueous layer with NaCl (salting out) or use Chloroform/Isopropanol (3:1) for extraction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][7][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7][6][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • D'Souza, D. M. , & Mueller, T. J. J. (2007). Chemoselective Acylation of Amino Alcohols. Chemical Society Reviews. (General reference for chemoselectivity principles). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereomeric Resolution of Amino-Cyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol Diastereomers

Introduction: The Analyst's Challenge

Welcome to the technical support hub for complex amino-alcohol separations. The molecule you are working with, 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol , presents a "perfect storm" of chromatographic challenges:

  • Stereochemical Complexity: With chiral centers at C1, C2, and C4 of the cyclohexane ring, plus the C2' of the piperidine ring, you are potentially dealing with up to

    
     stereoisomers (8 diastereomeric pairs).[1] Even if your synthesis is stereoselective, minor diastereomers are likely present.[1]
    
  • Basic Tailing: The secondary amine in the piperidine ring (

    
    ) will interact aggressively with residual silanols on silica or C18 columns, leading to peak tailing that obscures closely eluting diastereomers.[1]
    
  • Detection Silence: This molecule lacks a strong UV chromophore (no aromatic systems), rendering standard UV detection at 254 nm useless.[1]

This guide is structured to systematically dismantle these barriers using high-integrity, self-validating protocols.

Module 1: The Basicity Challenge (Tailing & Retention)

User Issue: "My peaks are broad, tailing, and co-eluting. I can't resolve the diastereomers."

Root Cause Analysis

The piperidine nitrogen is protonated at neutral/acidic pH. These cations undergo ion-exchange interactions with deprotonated silanols (


) on the column support, causing "drag" (tailing).[1]
Protocol A: High-pH Reverse Phase HPLC (The "Gold Standard")

Why this works: At pH > 10, the piperidine amine is deprotonated (neutral).[1] The molecule interacts purely via hydrophobic partitioning, which maximizes the shape-selectivity required to separate diastereomers.[1]

Instrument Setup:

  • Column: High-pH stable C18 Hybrid (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18).[1] Do NOT use standard silica-based C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with

    
    .
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 20 minutes (Scouting run).

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Fronting Peaks Solubility issue or column overload.Dissolve sample in 50:50 Water:MeCN. Reduce injection volume.
Peak Splitting Atropisomerism or rotamers (slow N-inversion).[1]Increase column temperature to 50-60°C to speed up interconversion.
Retention Drift pH instability.Use a guard column; ensure buffer is freshly prepared daily (bicarbonate outgasses).[1]

Module 2: The Visibility Challenge (Detection)

User Issue: "I see nothing on the UV detector, or just baseline noise."

Root Cause Analysis

Saturated cyclohexanes and piperidines have negligible UV absorbance above 210 nm.

Protocol B: Derivatization for UV Visibility & Enhanced Selectivity

Why this works: Attaching a chromophore (like a benzoyl group) not only makes the molecule UV-active but also adds rigid steric bulk.[1] This amplifies the physical differences between diastereomers, often increasing the separation factor (


).[1]

Workflow:

  • Reaction: Dissolve 10 mg sample in DCM. Add 1.2 eq. Benzoyl Chloride + 2.0 eq. Triethylamine (TEA).[1] Stir 30 min.

  • Quench: Add water, extract with DCM.

  • Analyze: The resulting N-benzoyl or O,N-dibenzoyl derivatives will absorb strongly at 254 nm.[1]

Alternative: Universal Detection (If derivatization is unwanted)

  • ELSD (Evaporative Light Scattering Detector): Ideal for non-volatiles.[1] Set nebulizer temp to 40°C.

  • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.[1]

  • Low-UV: Use Phosphate buffer at pH 2.5 (if using acidic method) and detect at 205 nm .[1] Note: Acetonitrile cuts off at 190 nm; Methanol cuts off at 205 nm (avoid MeOH for low UV).[1]

Module 3: Separation Strategy (Normal Phase & Flash)

User Issue: "I need to purify grams of this. HPLC is too small."

Protocol C: Amino-Modified Normal Phase

Why this works: Standard silica is too acidic. You must "poison" the silica surface with a base to allow the amine to elute freely.

TLC Scouting:

  • Eluent: DCM : Methanol :

    
     (90 : 9 : 1).[1]
    
  • Visualization: Stain with Ninhydrin (turns red/purple) or Iodine chamber.[1]

Flash Column Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: DCM with 1-5% "Ammoniated Methanol" (7N

    
     in MeOH).[1]
    
  • Gradient: 0% to 10% Ammoniated MeOH in DCM.

  • Tip: If diastereomers are close (

    
    ), switch to a slower solvent system like Toluene : Isopropylamine (95:5) .[1] The change in solvent selectivity often resolves structural isomers better than alcohols.
    

Visualizing the Workflow

Figure 1: Method Development Decision Matrix

Caption: Logical flow for selecting the optimal separation mode based on scale and detection needs.

MethodDevelopment Start Start: 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol Mixture CheckUV Check Detection Capability Start->CheckUV HasELSD Has ELSD/CAD? CheckUV->HasELSD Deriv Derivatize (Benzoylation) HasELSD->Deriv No (UV only) Direct Direct Analysis HasELSD->Direct Yes ModeSelect Select Separation Mode Deriv->ModeSelect Direct->ModeSelect RPHighPH RP-HPLC (High pH) Col: XBridge C18 MP: 10mM NH4HCO3 (pH 10) ModeSelect->RPHighPH Analytical/QC NPBasic Normal Phase / Flash MP: DCM/MeOH/NH3 or Toluene/Isopropylamine ModeSelect->NPBasic Prep/Purification Result Evaluate Resolution (Rs) RPHighPH->Result NPBasic->Result Success Scale Up / Purify Result->Success Rs > 1.5 Fail Rs < 1.5 Result->Fail Co-elution AltCol Switch Selectivity: 1. Phenyl-Hexyl (Pi-Pi) 2. F5-PFP (Polar) Fail->AltCol AltCol->ModeSelect Re-screen

[1]

Module 4: Crystallization (The "Infinite" Plate)

User Issue: "Chromatography is too expensive for my 50g batch."

Diastereomers have different lattice energies, making fractional crystallization a powerful tool.[1]

Protocol D: Diastereomeric Salt Resolution

  • Acid Screen: Dissolve 100 mg of mixture in Ethanol. Add 1 eq. of various chiral and achiral acids in separate vials:

    • Achiral: Oxalic acid, Fumaric acid, HCl (ethereal).[1]

    • Chiral: L-Tartaric acid, Dibenzoyl-L-tartaric acid.[1]

  • Observation: Look for immediate precipitate. Heat to redissolve and cool slowly.

  • Analysis: Filter crystals and analyze the mother liquor vs. crystals by HPLC (Protocol A). If the diastereomeric ratio (dr) changes, you have a hit.[1]

  • Scale-up: Recrystallize the enriched solid 2-3 times to achieve >99% de (diastereomeric excess).

Frequently Asked Questions (FAQ)

Q: Why does my baseline drift upwards in Protocol A? A: Ammonium bicarbonate is volatile. If you are using ELSD/CAD, this is normal background.[1] If using UV (210 nm), it indicates poor quality reagents.[1] Use LC-MS grade additives.

Q: Can I use a standard C18 column with 0.1% TFA? A: You can, but it is not recommended.[1] The low pH (approx 2.[1]0) protonates the amine.[1] While this stops silanol interaction, it often compresses the selectivity between diastereomers because the solvated cation is very bulky and "masks" the subtle chiral differences on the cyclohexane ring.

Q: I see two peaks coalescing into one when I heat the column. Why? A: You are likely seeing rotamers (conformational isomers) of the piperidine ring, not diastereomers.[1] If they merge with heat, they are the same compound.[1] Diastereomers will not merge into a single peak with heat.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Basic Compounds). [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[1]

  • Agilent Technologies. (2020).[1] Strategies for the Separation of Basic Compounds in HPLC. Technical Note 5990-xxxx.[1]

  • Goodenough, K. M., et al. (2005).[1][3] Development of a flexible approach to Nuphar alkaloids via two enantiospecific piperidine-forming reactions. The Journal of Organic Chemistry, 70(1), 207-213.[1][3] (Demonstrates separation of similar piperidine-cyclohexane diastereomers).

  • Chromatography Forum. (2008). Separation of Diastereomers. (Community discussion on resolving non-chromophoric amino-alcohols).

Sources

Technical Support Center: Optimizing Piperidine Ring Synthesis via Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

User Clarification: The term "piperidine ring reduction" is chemically paradoxical because piperidine (


) is a fully saturated heterocycle. Further reduction would result in ring-opening (cleavage).

Scope: This guide addresses the reduction of pyridine and pyridinium precursors to form the piperidine scaffold. This is a critical transformation in the synthesis of FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate).

Core Challenge: The pyridine nitrogen lone pair is a potent catalyst poison.[1] Successful reduction requires balancing catalyst activity , acidic activation , and stereochemical control .

Decision Matrix: Selecting the Right Protocol

Before starting, map your substrate to the correct method to avoid common pitfalls like dehalogenation or catalyst deactivation.

ReactionSelector Start Start: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen FGroup Reducible Groups (NO2, Ketone)? Halogen->FGroup No MethodA Method A: PtO2 or Rh/C + Acid (Prevents Dehalogenation) Halogen->MethodA Yes Stereo Stereochemistry Required? FGroup->Stereo No MethodC Method C: Hydride Reduction (NaBH4) (Chemo-selective) FGroup->MethodC Yes MethodB Method B: Pd/C + H2 + Acid (Standard, High Activity) Stereo->MethodB No Preference MethodD Method D: Heterogeneous Rh/C (Cis-Selective) Stereo->MethodD Cis-Isomer Needed

Figure 1: Strategic selection of reduction protocols based on substrate functionality.

Experimental Protocols
Protocol A: Heterogeneous Hydrogenation (The "Workhorse" Method)

Best for: Unfunctionalized pyridines or alkyl-pyridines.

The Science: Pyridine binds strongly to metal surfaces via the nitrogen lone pair, poisoning the catalyst.[1] Acidic media protonates the nitrogen (


), preventing this binding and activating the ring toward hydride attack [1].

Reagents:

  • Catalyst: 5% Rh/C or PtO2 (Adam’s Catalyst). Avoid Pd/C if halogens are present.

  • Solvent: Methanol or Ethanol.

  • Additive: 1.1 equiv. HCl (conc.) or Acetic Acid (solvent).

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).

  • Activation: Add HCl (1.1 mmol) carefully. Ensure pH < 4.

  • Loading: Add catalyst (5-10 wt% loading). Safety: Add catalyst under inert gas (Ar/N2) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge vessel 3x with

    
    . Pressurize to 3–5 bar (balloon pressure often insufficient for hindered substrates).
    
  • Reaction: Stir vigorously at RT (or 50°C for sluggish reactions) for 12–24h.

  • Workup: Filter through Celite®. Neutralize filtrate with

    
     before concentration to liberate the free base.
    
Protocol B: Partial Reduction to Tetrahydropyridines

Best for: Creating synthetic handles (double bonds) for further functionalization.

The Science: Stopping reduction at the intermediate stage is thermodynamically difficult with


. Using Sodium Borohydride (

)
on activated pyridinium salts allows for regioselective partial reduction [2].

Step-by-Step:

  • Quaternization: React pyridine with Benzyl Bromide (BnBr) in acetone to form the

    
    -benzyl pyridinium salt. Isolate by filtration.[2]
    
  • Reduction: Dissolve salt (1.0 mmol) in MeOH (10 mL) at 0°C.

  • Addition: Add

    
     (1.5 mmol) portion-wise over 10 mins.
    
  • Outcome: Yields primarily the 1,2,3,6-tetrahydropyridine (the "isolated" diene isomer) due to kinetic control.

Troubleshooting & FAQs
Issue 1: "My reaction is stalled at <10% conversion."

Diagnosis: Catalyst Poisoning. The pyridine nitrogen is likely binding to the metal active sites.[1] Corrective Action:

  • Check pH: Is the reaction mixture acidic? If not, add 1-2 equivalents of Acetic Acid or TFA.

  • Switch Catalyst: Rhodium (Rh/C) is significantly more active than Palladium (Pd/C) for pyridine rings and less susceptible to poisoning at lower pressures [3].

  • Purification: Sulfur traces from previous synthetic steps are fatal to Pt/Pd/Rh. Wash the precursor with aqueous

    
     or bleach solution to oxidize sulfur before hydrogenation.
    
Issue 2: "I lost my Chlorine/Bromine substituent."

Diagnosis: Hydrodehalogenation. Pd/C is excellent for cleaving C-X bonds. Corrective Action:

  • Use Platinum: Switch to

    
     (Adam's Catalyst) or Pt/C. Platinum is less active toward oxidative addition into C-Halogen bonds compared to Palladium.
    
  • Add a Poison: Add 0.1 equiv of Vanadium or use sulfided platinum (

    
    ) to inhibit the highly active sites responsible for dehalogenation.
    
Issue 3: "I am getting the wrong diastereomer (Trans instead of Cis)."

Diagnosis: Thermodynamic vs. Kinetic Control. Heterogeneous hydrogenation typically delivers hydrogen from the least hindered face, resulting in cis-selectivity (the "anchoring effect"). Corrective Action:

  • For Cis: Use heterogeneous conditions (Rh/C, acidic MeOH).

  • For Trans: This is difficult via direct hydrogenation.[3]

    • Strategy: Perform the reduction to obtain the cis isomer, then perform epimerization . Heat the cis-piperidine with strong base (t-BuOK) or AlCl3 to equilibrate to the thermodynamically stable trans isomer (if the substituent is at C2/C6).

Comparative Data: Catalyst Performance

Table 1: Comparison of heterogeneous catalysts for 2-substituted pyridine reduction.

CatalystActivity (Turnover)Halogen TolerancePrimary SelectivityRecommended Condition
5% Pd/C ModeratePoor (Dehalogenates)Cis (moderate)MeOH/HCl, 50°C, 5 bar
5% Rh/C High ModerateCis (High) MeOH/AcOH, RT, 3 bar
PtO2 ModerateGood Cis (High)AcOH, RT, 1-3 bar
Raney Ni LowModerateMixedHigh Temp (>100°C), High Pressure
Mechanistic Visualization: Acid-Promoted Hydrogenation

This diagram illustrates why acid is non-negotiable for efficient rates. Without


, the cycle arrests at the adsorption stage.

Mechanism Step1 Free Pyridine (N-Lone Pair Exposed) Step2 Protonation (H+) Forms Pyridinium Ion Step1->Step2 Acid Added Poison Catalyst Poisoning (N binds Metal) Step1->Poison No Acid Step3 Adsorption to Metal (Via Pi-System, not N) Step2->Step3 Step4 Stepwise H-Addition (Reduction of C=C) Step3->Step4 Step5 Piperidinium Salt (Desorbs Easily) Step4->Step5

Figure 2: Mechanism of acid-promoted hydrogenation preventing catalyst poisoning.

References
  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons.[4][5] Part VII. The self-poisoning effect in the hydrogenation of pyridine.[5] Journal of the Chemical Society, 1093-1097.

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry. (Contextualizing partial reduction and stereoselectivity).

  • Nishimura, S. (2001).Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative text on Rh vs Pd activity profiles).

Sources

Controlling stereochemistry at the C2 and C4 positions of cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexane Stereocontrol Current Status: Operational | Topic: C2 & C4 Stereochemistry | Tier: Advanced Synthesis

Welcome to the Stereochemistry Control Center

User Profile: Synthetic Chemists, Medicinal Chemists, Process Development Scientists. Mission: To provide troubleshooting workflows for defining relative stereochemistry at the C2 (alpha) and C4 (gamma/remote) positions of cyclohexane scaffolds.

This guide moves beyond basic textbook definitions. We treat the cyclohexane ring not as a flat hexagon, but as a dynamic 3D stage where A-values, torsional strain, and reagent trajectory dictate the outcome.

Module 1: The Foundation (Conformational Locking)

The Principle: Before attempting functionalization, you must define the "stage." A flipping chair conformation makes stereocontrol probabilistic rather than deterministic.

The "Anchor" Strategy: To control C2 or C4, you often need a locking group. The tert-butyl group (A-value > 4.9 kcal/mol) is the gold standard. It locks the ring into a single chair conformation, placing itself in the equatorial position.

  • Rule: If you have a t-butyl group at C4, the conformation is frozen. All subsequent additions at C2 will be dictated by this fixed geometry.

Table 1: Critical A-Values for Conformational Analysis Use these values to predict if your substituent will sit equatorial (favored) or axial.

SubstituentA-Value (kcal/mol)Locking Ability
tert-Butyl > 4.9 Absolute Lock
iso-Propyl2.2Moderate
Methyl1.74Weak (Flipping occurs)
Phenyl2.8Strong
OH0.87Weak
OMe0.60Very Weak

Ticket #001: Controlling C2 (Alpha-Alkylation)

User Issue: "I am alkylating a 4-substituted cyclohexanone at the C2 position. I need the trans-isomer, but I'm getting a mixture or the wrong diastereomer."

Root Cause Analysis: You are fighting two forces: Regioselectivity (Kinetic vs. Thermodynamic enolate) and Facial Selectivity (Axial vs. Equatorial attack).

Troubleshooting Protocol

Step 1: Select the Enolate Regime

  • Kinetic Control (LDA, -78°C): Removes the less hindered proton.[1] In 2-substituted ketones, this forms the enolate away from the substituent.

  • Thermodynamic Control (NaH/NaOEt, Reflux): Forms the more stable (more substituted) enolate.[1][2]

Step 2: The Trajectory Rule (Axial Attack) Electrophiles generally approach cyclohexanone enolates from the axial trajectory (perpendicular to the ring) because it minimizes torsional strain with the adjacent axial hydrogens.

  • Outcome: Axial attack leads to an equatorial product .[3][4]

Step 3: The Workflow

SOP: Stereoselective C2-Alkylation

  • Lock the Ring: Ensure a bulky group (e.g., C4-t-Bu) is present to prevent ring flipping.

  • Formation: Treat ketone with LDA (1.1 equiv) in THF at -78°C. Add TMSCl to trap as silyl enol ether if purification is needed, or proceed directly.

  • Addition: Add alkyl halide.

  • Result: The electrophile enters axially.

    • If t-Bu is Equatorial: The new C2-group ends up Equatorial (Trans to the C4-t-Bu).

Visualizing the Decision Tree:

C2_Alkylation Start Start: C2 Functionalization Subst Is the Ketone Unsymmetrical? Start->Subst Regio Select Regioselectivity Subst->Regio Kinetic Kinetic Control (LDA, -78°C) Less Substituted Enolate Regio->Kinetic Low Temp/Bulky Base Thermo Thermodynamic Control (NaH, Reflux) More Substituted Enolate Regio->Thermo High Temp/Weak Base Attack Electrophile Approach: Axial Trajectory Preferred Kinetic->Attack Thermo->Attack Product Major Product: Equatorial Substituent Attack->Product

Caption: Decision matrix for regioselective enolate formation and subsequent stereoselective alkylation.

Ticket #002: Controlling C4 (Ketone Reduction)

User Issue: "I need to reduce my 4-substituted cyclohexanone to an alcohol. I specifically need the cis-isomer (axial alcohol), but NaBH4 gives me the trans-isomer."

Root Cause Analysis: This is the classic "Small vs. Bulky" nucleophile debate.

  • Small Hydrides (LiAlH4, NaBH4): Attack axially (favorable trajectory).[4] This pushes the oxygen equatorial .

  • Bulky Hydrides (L-Selectride): Cannot fit into the axial approach due to steric clash with C3/C5 axial hydrogens.[4] They are forced to attack equatorially. This pushes the oxygen axial .

Troubleshooting Protocol

Scenario A: You want the Equatorial Alcohol (Thermodynamic Product)

  • Reagent: NaBH4 (Sodium Borohydride) or LiAlH4.[4][5][6][7]

  • Mechanism: Axial attack.

  • Selectivity: Good (~9:1), but can be improved by using CeCl3 (Luche Reduction) to harden the carbonyl.

Scenario B: You want the Axial Alcohol (Kinetic Product)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[7]

  • Mechanism: Equatorial attack (Steric control).

  • Selectivity: Excellent (>95:5).

  • Warning: Workup requires oxidative cleavage of the boron intermediate (H2O2/NaOH).

Data Comparison: Reduction of 4-t-Butylcyclohexanone

ReagentHydride ApproachMajor Product (Alcohol Position)Selectivity (approx)
LiAlH4 AxialEquatorial (trans) 90 : 10
NaBH4 AxialEquatorial (trans) 85 : 15
L-Selectride EquatorialAxial (cis) 99 : 1

Visualizing the Workflow:

C4_Reduction Input Input: 4-Substituted Cyclohexanone Decision Desired Stereochem at C1? Input->Decision PathA Target: Equatorial OH (Thermodynamic) Decision->PathA PathB Target: Axial OH (Kinetic) Decision->PathB ReagentA Use Small Hydride (NaBH4 / LiAlH4) PathA->ReagentA ReagentB Use Bulky Hydride (L-Selectride) PathB->ReagentB MechA Axial Attack ReagentA->MechA MechB Equatorial Attack ReagentB->MechB ResultA Product: Trans-Alcohol MechA->ResultA ResultB Product: Cis-Alcohol MechB->ResultB

Caption: Reagent selection guide for stereoselective reduction of cyclohexanones.

Ticket #003: Advanced C4-Functionalization (Remote Control)

User Issue: "I don't have a ketone. I need to install a substituent at C4 relative to C1 with specific stereochemistry from scratch."

Solution: The Hydrogenation Approach If you cannot use a ketone reduction, use the geometry of the ring to direct hydrogenation.

  • Hollow-Face Rule: If you have a substituent at C1 (e.g., a hydroxyl or methyl), hydrogenation of a double bond at C4-C5 will occur from the face opposite to the steric bulk.

  • Anchoring Effect:

    • Synthesize a 4-substituted cyclohexene .

    • If you hydrogenate using heterogeneous catalysts (Pd/C, PtO2), the hydrogen adds syn across the double bond.

    • The catalyst binds to the less hindered face (the "bottom" if the C1 substituent is pointing "up").

    • Result: The new hydrogens are cis to the C1-hydrogens, meaning the new C4-substituent will be cis to the C1-substituent.

FAQs (Frequently Asked Questions)

Q: Why did my L-Selectride reduction give low stereoselectivity?

  • A: Temperature is critical.[1] This reaction must be run at -78°C. At higher temperatures, the bulky reagent loses its steric discrimination. Also, ensure your substrate doesn't have an acidic proton (like a free alcohol elsewhere) that consumes the hydride.

Q: How do I separate the diastereomers if the reaction isn't perfect?

  • A: Equatorial alcohols (from NaBH4) are generally more polar and elute slower on silica gel than axial alcohols (from L-Selectride) because the equatorial OH is more accessible for hydrogen bonding with the silica.

Q: Can I use the Corey-Link reaction for C2 control?

  • A: Yes. The Corey-Link reaction is a powerful method for generating alpha-amino acids (C2-functionalization) from trichloromethyl carbinols.[8] It provides high stereocontrol through an inverted SN2 displacement on a dichloroepoxide intermediate [1].

References

  • Corey, E. J., & Link, J. O. (1992).[9] A General, Catalytic, and Enantioselective Synthesis of alpha-Amino Acids. Journal of the American Chemical Society.[2]

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2][5][10][11] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society.[2] (Foundational text on A-values and t-butyl locking).

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[7] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.[2]

  • Evans, D. A. (2005). Advanced Organic Chemistry: Conformational Analysis. Harvard University Lecture Notes.

Sources

Removing metal catalyst residues from 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Removal from 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Executive Summary & Diagnosis

The Core Challenge: You are struggling to remove metal residues (likely Palladium, Platinum, or Ruthenium) from 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol . Standard washes are failing because your molecule is not just a substrate; it is a bidentate ligand .

The structural motif—a secondary amine (piperidine) adjacent to a hydroxyl group on a cyclohexane ring—creates a perfect "bite angle" to chelate transition metals. The metal is not merely "stuck" in the crystal lattice; it is chemically coordinated to your product, forming a stable 5- or 6-membered metallacycle.

Regulatory Context (ICH Q3D): Under ICH Q3D guidelines, Platinum Group Metals (PGMs) are Class 2B impurities.[1]

  • Oral PDE (Permitted Daily Exposure): ~100 µ g/day (approx. 10 ppm for a 10g daily dose).

  • Parenteral PDE: ~10 µ g/day (approx. 1 ppm).

This guide prioritizes methods capable of reaching single-digit ppm levels.

Decision Matrix (Visual Workflow)

Before selecting a protocol, determine your current status using the logic flow below.

MetalRemovalLogic Start Start: High Metal Content (>500 ppm) CheckSol Is Product Soluble in Organic Solvent (THF, EtOAc, DCM)? Start->CheckSol Scavenger Protocol A: Solid Supported Scavengers (Best for <1000 ppm) CheckSol->Scavenger Yes Cryst Protocol B: Salt Formation/Crystallization (Best for >1000 ppm or bulk) CheckSol->Cryst No / Poor Wash Protocol C: Chelation Extraction (Polishing step) Scavenger->Wash Still > 20 ppm? Scavenger_Sel Select Ligand: Thiol or Thiourea Scavenger->Scavenger_Sel Cryst->Scavenger Polishing needed

Caption: Decision matrix for selecting the optimal purification route based on solubility and initial contamination levels.

Protocol A: Solid-Supported Scavengers (Recommended)

This is the most effective method for amino-alcohols because it avoids the solubility issues of extraction. You must use a scavenger with a higher affinity for the metal than your product has.

Scavenger Selection Guide:

Scavenger TypeFunctional GroupBest ForMechanism
Si-Thiol MercaptopropylPd, Pt, Ru, Rh, AgHigh affinity S-donor displaces N/O-donor of your product.
Si-DMT DimercaptotriazinePd, Ru (difficult species)Stronger chelator; effective for stable complexes.
Si-Thiourea ThioureaPd, PtExcellent for electrophilic metals; compatible with amines.[2]
Avoid Si-Triamine / Si-DAPdDO NOT USE. Your product is an amine; adding more amine ligands won't displace the metal effectively.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amino-alcohol in a solvent that swells the silica (THF, DCM, or Ethyl Acetate are ideal). Avoid alcohols (MeOH/EtOH) if possible, as they can compete for binding sites on the silica.

  • Loading: Add 4–8 equivalents of the scavenger (w/w relative to the estimated metal mass, NOT the product mass).

    • Rule of Thumb: If you have 1000 ppm metal, add 10% w/w scavenger relative to the product.

  • The Critical Step (Heat):

    • Issue: At Room Temperature (RT), the metal is tightly bound to your piperidine product.

    • Fix: Heat the mixture to 50–60°C for 4–12 hours. The thermal energy is required to break the Product-Metal bond and allow the Scavenger-Metal bond to form.

  • Filtration: Filter the suspension hot (or warm) through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Test filtrate via ICP-MS.

Troubleshooting:

  • Q: The metal content didn't drop.

    • A: The scavenger couldn't compete. Switch to Si-DMT (Dimercaptotriazine) and increase temperature to reflux. Ensure you are not using a coordinating solvent like Pyridine or DMSO.

Protocol B: Purification via Salt Formation

If scavengers fail or are too expensive for the scale, use crystallization. The goal is to crystallize the product salt while leaving the metal in the mother liquor.

Why this works: The crystal lattice of the hydrochloride salt is often too rigid to accommodate the bulky metal complex.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude free base in Isopropyl Alcohol (IPA) or Ethanol (5 volumes).

  • Acidification: Slowly add 1.1 equivalents of HCl (as a solution in IPA or Dioxane).

    • Warning: Do not use aqueous HCl if possible; water increases the solubility of the metal salts, causing them to co-crystallize.

  • Aging: Heat to reflux to ensure homogeneity, then cool slowly to 0–5°C.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold IPA. The metal residues (often yellow/brown) should wash away in the filtrate.

  • Freebasing (Optional): If the free base is required, biphasic workup with DCM/NaOH (aq) is preferred.

Visualizing the Chelation Problem:

Chelation cluster_0 Your Product (The Trap) Metal Pd/Pt N_Atom N (Piperidine) N_Atom->Metal Strong Bond O_Atom O (Hydroxyl) O_Atom->Metal Coordination Scavenger_S S (Thiol Scavenger) Scavenger_S->Metal Competition (Requires Heat)

Caption: The bidentate binding mode (N and O) stabilizes the metal, requiring high-affinity sulfur ligands (green) to displace it.

Protocol C: The "Cysteine Wash" (Liquid-Liquid Extraction)

If you cannot use solid scavengers or crystallization, use a water-soluble chelator during extraction.

The Logic: Standard water washes fail because the metal loves the organic-soluble amine. By adding L-Cysteine or N-Acetyl Cysteine (NAC) to the aqueous phase, you create a water-soluble "metal sponge."

Protocol:

  • Dissolve product in a water-immiscible solvent (DCM or EtOAc).

  • Prepare a 5% w/v aqueous solution of L-Cysteine .

  • Adjust the aqueous pH to 8–9 (Cysteine is most active as a nucleophile here, but the amine product remains largely in the organic phase).

  • Perform 3 washes. The aqueous layer may turn dark/yellow as it pulls the metal out.

  • Rinse organic layer with brine and dry.

Frequently Asked Questions (FAQs)

Q1: Can I use Activated Carbon (Charcoal)? A: You can, but it is often inefficient for this specific molecule. Activated carbon works best for non-polar complexes. Your amino-alcohol-metal complex is polar. If you must use carbon, select a specialized "wood-based" carbon activated with phosphoric acid (e.g., CAP Super), not standard steam-activated carbon.

Q2: My product turned pink/red after adding HCl. Why? A: This indicates the formation of a specific metal-amine-chloride complex (e.g., Palladium-Amine-Chloride species often appear orange/red). This is actually good news—it means the metal has dissociated from the oxygen and is reacting with the chloride. Recrystallize this salt; the color usually stays in the mother liquor.

Q3: How do I validate the removal? A: Do not rely on color. A white powder can still contain 500 ppm Pd. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .

  • Sample Prep Note: When digesting this molecule for ICP, use Nitric Acid (HNO3) + HCl. The HCl helps stabilize the Pd in solution during the digestion process so it doesn't precipitate and give a false low reading.

References & Authoritative Sources

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[3] (Defines PDE limits for Class 2B metals).

  • SiliCycle Metal Scavenger Selection Guide. SiliCycle Inc. (Data on Si-Thiol and Si-DMT efficiency for amines).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on scavenger vs. crystallization strategies).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol (Molecular Formula:


; MW: 197.32 Da). As a structural analog of Mantella alkaloids (pumiliotoxins) and a substituted piperidine derivative, this molecule presents unique challenges in structural elucidation due to its multiple stereocenters and the lability of the hydroxyl group.

This document objectively compares two primary ionization/fragmentation workflows: Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) .

Key Findings:

  • EI (70 eV): The "Gold Standard" for structural fingerprinting. The spectrum is dominated by the

    
    -cleavage  of the piperidine ring, yielding a diagnostic base peak at m/z 84 .
    
  • ESI-CID (Soft Ionization): Essential for molecular weight confirmation. It produces a strong

    
     at m/z 198 , with characteristic neutral loss of water (
    
    
    
    ) and subsequent ring contractions.

Comparative Analysis: EI vs. ESI-CID

The following table summarizes the performance of both methods for this specific analyte.

FeatureMethod A: Electron Ionization (EI)Method B: ESI-CID (Q-TOF/Orbitrap)
Primary Utility Structural Fingerprinting & Library MatchingMolecular Weight Confirmation & Metabolite Profiling
Ionization Energy Hard (70 eV)Soft (1-5 kV source, variable collision energy)
Molecular Ion (

)
Weak or Absent (<5% relative abundance)Dominant (

, 100% abundance)
Base Peak m/z 84 (Piperidinium ion)m/z 198 (Protonated molecule) or 180 (Water loss)
Diagnostic Mechanism

-Cleavage driven by Nitrogen
Charge-remote fragmentation & Neutral Loss
Stereochemical Sensitivity Low (Spectra of diastereomers are nearly identical)Moderate (Water loss ratios vary by OH orientation)

Mechanistic Fragmentation Pathways[1][2][3]

Electron Ionization (EI) - The "Alpha" Driver

In EI, the radical cation (


) is formed on the nitrogen lone pair. The fragmentation is driven almost exclusively by 

-cleavage
.
  • Mechanism: The bond adjacent to the heteroatom (Nitrogen) and the bulky substituent (the cyclohexanol ring) weakens and breaks.

  • The Diagnostic Ion (m/z 84): The cleavage separates the piperidine ring from the cyclohexane scaffold. The charge remains on the nitrogen-containing fragment due to the stability of the iminium resonance structure.

    • Fragment:

      
      -piperidinium ion (
      
      
      
      ).
    • m/z: 84.1.

  • Secondary Pathway (Water Loss): A smaller population of ions will undergo dehydration (

    
    ) before 
    
    
    
    -cleavage, but this is usually outcompeted by the direct formation of m/z 84.
ESI-CID - The "Water" Driver

In ESI, the molecule is protonated (


).[1] Under collision-induced dissociation (CID), the fragmentation is driven by the hydroxyl group on the cyclohexane ring.
  • Precursor: m/z 198 (

    
    ).
    
  • Primary Loss (m/z 180): Neutral loss of water (18 Da) is the lowest energy pathway, creating a cyclohexenyl-piperidine cation.

    • Note: The intensity of this transition often depends on the stereochemistry (axial vs. equatorial OH).

  • Secondary Loss (m/z 97/96): High-energy collisions can break the bond between the rings, similar to EI, but often accompanied by hydrogen transfers.

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent pathways between Hard (EI) and Soft (ESI) ionization for this molecule.

FragmentationPathways Molecule 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol (MW 197) EI_Ion EI Radical Cation [M]+• (m/z 197) (Unstable) Molecule->EI_Ion 70 eV Impact ESI_Ion ESI Protonated Ion [M+H]+ (m/z 198) (Stable) Molecule->ESI_Ion Electrospray (+H) AlphaCleavage Alpha-Cleavage (C-C Bond Break) EI_Ion->AlphaCleavage BasePeak Base Peak: Piperidinium Ion (m/z 84) AlphaCleavage->BasePeak Charge Retention on N NeutralFrag Neutral Radical (Cyclohexanol moiety) AlphaCleavage->NeutralFrag WaterLoss Neutral Loss: H2O (-18 Da) ESI_Ion->WaterLoss CID Energy Frag180 Fragment Ion [M+H-H2O]+ (m/z 180) WaterLoss->Frag180

Caption: Divergent fragmentation pathways. EI (red path) yields the diagnostic m/z 84 iminium ion via alpha-cleavage. ESI (yellow path) favors neutral water loss to m/z 180.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the diagnostic ions (m/z 84 for EI, m/z 198 for ESI) are not observed, the system or sample preparation is compromised.

Protocol A: GC-MS (EI) for Identification

Objective: Fingerprinting and library confirmation.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM). Avoid protic solvents like methanol for GC to prevent peak tailing.

  • Derivatization (Optional but Recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

    • Why? This caps the -OH group. The molecular ion (

      
      ) will shift to m/z 269 , making it detectable, while the base peak (m/z 84) remains largely unchanged.
      
  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Source Temp: 230°C.

    • Ionization: 70 eV.

  • Validation Check: The base peak must be m/z 84. If m/z 84 is absent, the piperidine ring is not intact.

Protocol B: LC-MS/MS (ESI) for Profiling

Objective: Purity check and stereochemical investigation.

  • Sample Prep: Dissolve analyte in 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration: 1 ppm.

  • LC Conditions: C18 Column (e.g., Agilent ZORBAX). Gradient: 5% to 95% Acetonitrile over 10 mins.

  • MS Parameters:

    • Mode: Positive Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Check:

    • Low CE (0-10 eV): Dominant peak at m/z 198.

    • High CE (30+ eV): Dominant peak at m/z 180 (Water loss).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amines).
  • Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis." Journal of the Brazilian Chemical Society, 16(6), 1439-1445. (Demonstrates ESI fragmentation of piperidine-cyclohexanol analogs).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Source for standard m/z 84 piperidine fragmentation data).

Sources

A Researcher's Guide to Stereoisomeric Bioactivity: A Comparative Case Study of cis vs. trans 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. The differential effects of stereoisomers, compounds with the same molecular formula and connectivity but different spatial orientations, can range from subtle variations in potency to entirely different pharmacological profiles.[1] This guide provides a comprehensive framework for researchers to approach the comparative bioactivity analysis of stereoisomers, using the novel compound 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol as a practical, albeit illustrative, case study. While specific experimental data for this compound is not yet publicly available, the principles and methodologies detailed herein offer a robust roadmap for its investigation and for that of other chiral molecules.

The piperidine moiety is a common scaffold in a vast array of pharmacologically active compounds, known to interact with a variety of biological targets and exhibit activities ranging from anticancer to antiviral.[2][3] The introduction of substituents on the piperidine or an adjacent ring system, as in our case study, creates chiral centers and thus, the potential for stereoisomers with distinct biological properties. It is not uncommon for one isomer to be significantly more active or possess a better safety profile than its counterpart.[4][5]

This guide will delineate a logical, evidence-based workflow for the synthesis, separation, and comprehensive biological evaluation of the cis and trans diastereomers of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol.

The Strategic Importance of Stereoisomerism in Drug Design

The differential bioactivity between stereoisomers arises from the chiral nature of biological macromolecules, such as enzymes and receptors. The binding of a small molecule to its target is a highly specific, three-dimensional interaction. A change in the spatial arrangement of functional groups can dramatically alter the binding affinity and efficacy of a compound. For instance, the cis-isomer of a compound might fit perfectly into a receptor's binding pocket, leading to a potent biological response, while the trans-isomer may be unable to bind effectively, rendering it inactive or even an antagonist.[5]

Furthermore, stereoisomerism can influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Different isomers can be metabolized at different rates by enzymes, leading to variations in bioavailability and duration of action.[1] Therefore, a thorough investigation of the bioactivity of individual stereoisomers is not merely an academic exercise but a crucial step in the development of safe and effective therapeutics.

Hypothetical Synthesis and Separation of cis and trans Isomers

The first practical step in our comparative analysis is to obtain pure samples of the cis and trans isomers of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol. While a specific synthetic route for this molecule is not documented, a plausible approach can be designed based on established organic chemistry principles for the synthesis of substituted piperidines and cyclohexanols.[6][7]

A potential synthetic strategy could involve the catalytic hydrogenation of a suitable precursor, such as a substituted 2-(piperidin-2-yl)phenol. The choice of catalyst and reaction conditions can influence the stereochemical outcome, potentially favoring one isomer over the other.

Synthetic_Pathway Precursor Substituted 2-(piperidin-2-yl)phenol Intermediate Hydrogenation Precursor->Intermediate H2, Catalyst Isomers Mixture of cis and trans isomers Intermediate->Isomers Separation Chromatographic Separation Isomers->Separation cis_Isomer Pure cis Isomer Separation->cis_Isomer trans_Isomer Pure trans Isomer Separation->trans_Isomer

Caption: Hypothetical synthetic and separation workflow.

Following the synthesis, the resulting mixture of diastereomers would require separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for resolving stereoisomers. The separated isomers should then be characterized thoroughly using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their identity and purity.

A Phased Approach to Comparative Bioactivity Evaluation

A systematic and tiered approach is recommended for the comparative bioactivity assessment of the cis and trans isomers. This ensures a logical progression from broad, initial screens to more focused and complex biological assays.

Phase 1: High-Throughput Screening and Initial Target Identification

The initial phase aims to cast a wide net to identify potential biological activities. A panel of high-throughput screening (HTS) assays covering a diverse range of targets would be employed.

Experimental Protocol: High-Throughput Screening

  • Compound Preparation: Prepare stock solutions of the purified cis and trans isomers in a suitable solvent (e.g., DMSO).

  • Assay Plates: Utilize pre-plated HTS assays targeting various receptor classes (e.g., GPCRs, ion channels, kinases) and cellular pathways.

  • Dispensing: Use automated liquid handlers to dispense precise amounts of each isomer into the assay plates.

  • Incubation: Incubate the plates according to the specific assay protocols.

  • Detection: Read the assay plates using appropriate detection instrumentation (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Analyze the data to identify any significant "hits" where an isomer demonstrates activity above a predefined threshold.

Hypothetical HTS Data Summary

Assay Targetcis Isomer Activity (% Inhibition)trans Isomer Activity (% Inhibition)
Receptor X 85% 5%
Receptor Y2%1%
Enzyme Z10%8%

Based on these hypothetical results, the cis isomer shows promising activity against "Receptor X" and would be prioritized for further investigation.

Phase 2: In-Depth In Vitro Characterization

This phase focuses on validating the initial HTS hits and gaining a deeper understanding of the isomers' mechanism of action.

Receptor Binding Assays

To quantify the affinity of the isomers for the identified target (Receptor X), radioligand binding assays are a standard method.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the cis or trans isomer.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).

Hypothetical Receptor Binding Data

IsomerIC50 for Receptor X (nM)
cis15
trans> 10,000

These hypothetical results would suggest a high and selective affinity of the cis isomer for Receptor X.

Cell-Based Functional Assays

To determine if the isomers act as agonists, antagonists, or allosteric modulators, cell-based functional assays are essential. The specific assay will depend on the nature of the target receptor. For a G-protein coupled receptor (GPCR), a common assay measures changes in intracellular second messengers like cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay

  • Cell Culture: Culture cells engineered to express Receptor X.

  • Compound Treatment: Treat the cells with varying concentrations of the cis or trans isomer.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Measure the concentration of cAMP using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Bioactivity_Workflow Start Pure cis and trans Isomers HTS Phase 1: High-Throughput Screening Start->HTS Hit_ID Identify Potential Targets (e.g., Receptor X) HTS->Hit_ID In_Vitro Phase 2: In Vitro Characterization Hit_ID->In_Vitro Binding Receptor Binding Assays (Determine Affinity) In_Vitro->Binding Functional Cell-Based Functional Assays (Determine Efficacy) In_Vitro->Functional In_Vivo Phase 3: In Vivo Evaluation Binding->In_Vivo Functional->In_Vivo ADME_Tox Phase 4: ADME/Tox Profiling In_Vivo->ADME_Tox Lead_Selection Select Lead Isomer ADME_Tox->Lead_Selection

Caption: Phased workflow for comparative bioactivity assessment.

Phase 3: In Vivo Efficacy Studies

If the in vitro data is compelling, the next step is to evaluate the efficacy of the isomers in a relevant animal model of disease. The choice of model will depend on the therapeutic area suggested by the target's function.

Experimental Protocol: In Vivo Efficacy Study (General)

  • Animal Model: Select a validated animal model for the disease of interest.

  • Dosing: Administer the cis and trans isomers to different groups of animals at various doses. Include a vehicle control group.

  • Monitoring: Monitor the animals for relevant physiological and behavioral endpoints.

  • Data Collection: Collect and analyze data to determine if the compounds have a therapeutic effect.

Phase 4: ADME/Tox Profiling

A preliminary assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the isomers is crucial.

Hypothetical Comparative ADME/Tox Data

Parametercis Isomertrans Isomer
Oral Bioavailability (%)4510
Brain PenetrationHighLow
In Vitro Cytotoxicity (CC50, µM)> 50> 50

These hypothetical data suggest that the cis isomer has more favorable pharmacokinetic properties for a potential CNS-acting drug.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to comparing the bioactivity of the cis and trans isomers of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol. By following a phased methodology that progresses from broad screening to detailed in vitro and in vivo characterization, researchers can efficiently and effectively elucidate the structure-activity relationships of these and other stereoisomers. The ultimate goal is to identify the isomer with the optimal combination of potency, selectivity, efficacy, and safety for further development as a potential therapeutic agent. The principles and protocols described herein provide a solid foundation for such investigations, promoting scientific rigor and accelerating the path from a novel chemical entity to a life-changing medicine.

References

  • Bioactivity – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - MDPI. (2026, January 27). Retrieved February 14, 2026, from [Link]

  • (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025, November 12). Retrieved February 14, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved February 14, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013, April 15). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane - PubMed. (2006, July 7). Retrieved February 14, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved February 14, 2026, from [Link]

  • Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect - PubMed. (2010, August 12). Retrieved February 14, 2026, from [Link]

  • (PDF) ChemInform Abstract: Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved February 14, 2026, from [Link]

  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022, October 10). Retrieved February 14, 2026, from [Link]

  • Modulation of Opioid Receptor Binding by Cis and Trans Fatty Acids - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • The bountiful biological activities of cyclotides - Drug Development and Therapeutics. (2012, July 15). Retrieved February 14, 2026, from [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (2025, August 29). Retrieved February 14, 2026, from [Link]

  • A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the l-opioid receptor - ScienceOpen. (n.d.). Retrieved February 14, 2026, from [Link]

  • Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues - ResearchGate. (2025, August 10). Retrieved February 14, 2026, from [Link]

  • ChemInform Abstract: Enantioselective Synthesis of cis- and trans-2-Methyl-6-nonylpiperidines: Alkaloids Solenopsin (V) and Isosolenopsin (IV). | Request PDF - ResearchGate. (2025, August 7). Retrieved February 14, 2026, from [Link]

  • In Silico ADME, binding affinities, and properties of synthetic and natural cannabinoid - ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20). Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol: A Structural Elucidation Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol, a bicyclic amino alcohol, presents a fascinating case for spectroscopic analysis due to its rich stereochemistry and potential for intramolecular interactions. This guide provides an in-depth analysis of the expected Infrared (IR) absorption peaks for this molecule, offering a comparative framework against its constituent functional groups and alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document aims to blend theoretical principles with practical, field-proven insights to aid in the structural elucidation of this and similar complex molecules.

Predicted Infrared Absorption Spectrum of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

The infrared spectrum of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is predicted to be a composite of the vibrational modes of its core functional groups: a secondary alcohol on a substituted cyclohexane ring and a secondary amine within a piperidine ring. The relative stereochemistry of the substituents on the cyclohexane ring will critically influence the spectrum, particularly through the potential for intramolecular hydrogen bonding.

A summary of the expected key IR absorption peaks is presented in Table 1.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Peak Shape & Key Considerations
Alcohol (-OH)O-H Stretch (Free)~3600Sharp, Weak to MediumObserved in dilute, non-polar solvents.
O-H Stretch (Intermolecular H-bonded)3200 - 3400StrongBroad. Dominant in neat samples or concentrated solutions.
O-H Stretch (Intramolecular H-bonded) 3400 - 3500 Medium Broad but may be sharper than intermolecularly bonded O-H. Presence and position are highly dependent on the stereoisomer.
C-O Stretch1050 - 1150StrongPosition can indicate if the alcohol is primary, secondary, or tertiary. For a secondary alcohol on a cyclohexane ring, it is expected in this range.
Secondary Amine (N-H)N-H Stretch (Free)~3350Weak to MediumSharp.
N-H Stretch (Intermolecular H-bonded)3300 - 3350MediumBroader than the free N-H stretch.[1]
N-H Stretch (Intramolecular H-bonded) Shifted from free N-H Weak to Medium The N-H may act as a hydrogen bond donor to the alcohol oxygen, though less likely than the O-H...N interaction.
N-H Bend1550 - 1650Medium
Aliphatic C-HC-H Stretch (sp³)2850 - 3000StrongMultiple sharp peaks are expected from the cyclohexane, piperidine, and methyl groups.
C-H Bend1350 - 1470Medium
C-N BondC-N Stretch1020 - 1250Medium to WeakOften appears in the fingerprint region and can be difficult to assign definitively.[1]

The Critical Influence of Stereochemistry and Intramolecular Hydrogen Bonding

The relative orientation of the hydroxyl group and the piperidinyl substituent on the cyclohexane ring is a crucial determinant of the IR spectrum. In stereoisomers where these two groups are in a cis relationship and can be spatially close, the formation of an intramolecular hydrogen bond between the alcoholic proton (donor) and the piperidine nitrogen (acceptor) is highly probable.

This intramolecular hydrogen bonding will lead to a characteristic shift in the O-H stretching frequency. Instead of a very broad absorption centered around 3300 cm⁻¹ typical for intermolecularly hydrogen-bonded alcohols, a somewhat sharper and higher frequency band between 3400-3500 cm⁻¹ is anticipated. The presence of this band can be a key indicator of the cis stereochemistry. Conversely, in a trans isomer where the groups are far apart, this intramolecular interaction is unlikely, and the spectrum would be dominated by the broader intermolecular O-H stretching band.

Diagram: Intramolecular vs. Intermolecular Hydrogen Bonding

G cluster_0 Cis Isomer: Intramolecular H-Bond cluster_1 Trans Isomer: Intermolecular H-Bond cis_cyclohexane Cyclohexane Ring OH_cis O-H cis_cyclohexane->OH_cis axial Piperidine_cis Piperidine (N) cis_cyclohexane->Piperidine_cis equatorial OH_cis->Piperidine_cis H-Bond trans_cyclohexane Cyclohexane Ring OH_trans O-H trans_cyclohexane->OH_trans axial Piperidine_trans Piperidine (N) trans_cyclohexane->Piperidine_trans equatorial Another_Molecule Another Molecule (O or N atom) OH_trans->Another_Molecule H-Bond

Caption: Conformational influence on hydrogen bonding in 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is an invaluable tool for identifying functional groups, a comprehensive structural elucidation of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol necessitates the use of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • ¹H NMR: Would reveal the number of unique protons, their chemical environments, and their proximity to one another through spin-spin coupling. The chemical shifts of the protons on the carbons bearing the hydroxyl and piperidinyl groups would be particularly informative. The proton of the O-H group would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms would be deshielded and appear at higher ppm values.[2] The number of signals can also help to determine the symmetry of the molecule, which is related to its stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.

  • Molecular Ion Peak (M⁺): The mass-to-charge ratio of the molecular ion would confirm the molecular weight of the compound.

  • Fragmentation Pattern: Alcohols often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). Aliphatic amines also undergo a characteristic alpha-cleavage, breaking the C-C bond nearest to the nitrogen atom. The fragmentation pattern would provide clues about the structure of the cyclohexane and piperidine rings and the position of the methyl group.

Diagram: A Multi-faceted Approach to Structural Elucidation

G Molecule 4-Methyl-2-(piperidin-2-yl) cyclohexan-1-ol IR IR Spectroscopy Molecule->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Connectivity & Stereochemistry MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation Structure Complete Structural Elucidation IR->Structure NMR->Structure MS->Structure

Caption: The synergistic use of IR, NMR, and MS for comprehensive structural analysis.

Experimental Protocols

Acquiring the Infrared Spectrum

The choice of sample preparation technique is critical for obtaining a high-quality IR spectrum.

Method 1: Attenuated Total Reflectance (ATR)-FTIR (Recommended for Solids and Liquids)

This is often the simplest and quickest method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Method 2: KBr Pellet (for Solid Samples)

This traditional method can provide high-quality spectra if performed correctly.

  • Sample Grinding: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and collect the spectrum.

Method 3: Thin Film (for Non-volatile Liquids)

  • Sample Application: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Film Formation: Gently press the plates together to form a thin film.

  • Data Acquisition: Mount the plates in the spectrometer and acquire the spectrum.

Conclusion

The infrared spectrum of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol is a rich source of structural information. The key to a successful interpretation lies in a thorough understanding of the characteristic absorption frequencies of its constituent alcohol and secondary amine functional groups, with a particular emphasis on the diagnostic shifts induced by intramolecular hydrogen bonding in specific stereoisomers. While IR spectroscopy provides a rapid and powerful means of functional group identification, its integration with NMR and mass spectrometry is essential for a complete and unambiguous structural elucidation of this complex bicyclic amino alcohol. This multi-technique approach ensures the highest level of scientific rigor in the characterization of novel pharmaceutical compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules, 26(12), 3556. [Link]

  • LPD Lab Services. (n.d.). FTIR Principles and Sample Preparation. [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chegg. (2020). Solved 3. Analyze the 1H-NMR and 13C-NMR spectra of. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol
Reactant of Route 2
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.